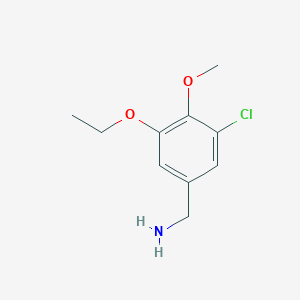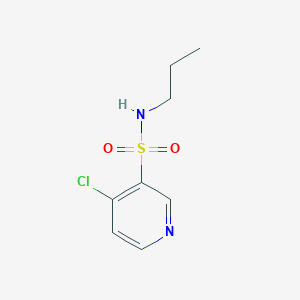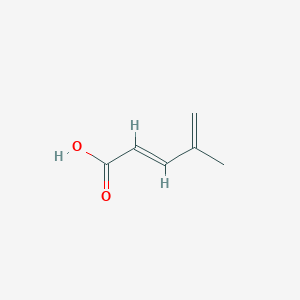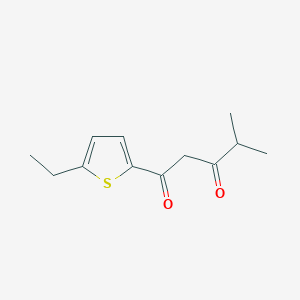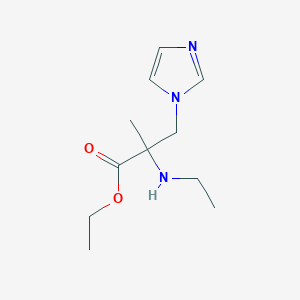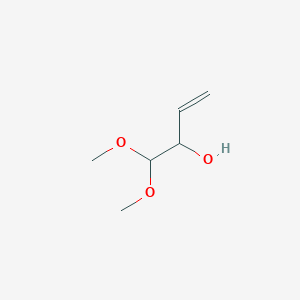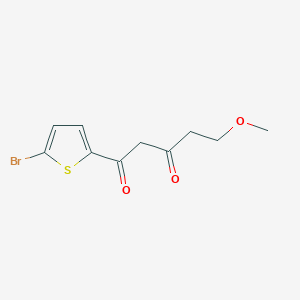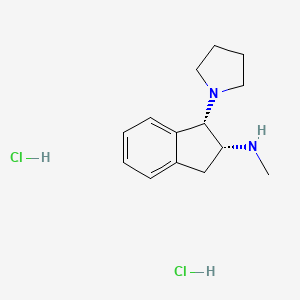
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an indane moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the indane moiety. Common synthetic routes may involve the use of starting materials such as N-methylpyrrolidine and indanone derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the indane moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted indane or pyrrolidine derivatives. These products can have different chemical and physical properties compared to the parent compound.
Applications De Recherche Scientifique
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of chiral amines on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new therapeutic agents. Its unique structure may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-1-[(1R,2S)-2-(pyrrolidin-1-yl)cyclopentyl]methanamine
- rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
Uniqueness
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and an indane moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C14H22Cl2N2 |
|---|---|
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
(1S,2R)-N-methyl-1-pyrrolidin-1-yl-2,3-dihydro-1H-inden-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-13-10-11-6-2-3-7-12(11)14(13)16-8-4-5-9-16;;/h2-3,6-7,13-15H,4-5,8-10H2,1H3;2*1H/t13-,14+;;/m1../s1 |
Clé InChI |
SAGSPQKFHIEYHC-BQFBZIMZSA-N |
SMILES isomérique |
CN[C@@H]1CC2=CC=CC=C2[C@@H]1N3CCCC3.Cl.Cl |
SMILES canonique |
CNC1CC2=CC=CC=C2C1N3CCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





